molecular formula C10H17N5O17P4 B12335382 Guanosine 3'-(trihydrogen diphosphate), 5'-(trihydrogen diphosphate)

Guanosine 3'-(trihydrogen diphosphate), 5'-(trihydrogen diphosphate)

Cat. No.: B12335382
M. Wt: 603.16 g/mol
InChI Key: KNQCDPWYDCKRGP-AAXBYFMASA-N
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Description

Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is a complex organic compound with the molecular formula C10H15N5O11P2. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is significant in various biochemical processes and has been studied for its role in cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) typically involves the phosphorylation of guanosine. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes kinases that transfer phosphate groups to the guanosine molecule. Chemical synthesis may involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant enzymes in bioreactors allows for the production of high-purity guanosine derivatives. Additionally, chemical synthesis methods are optimized for scalability, ensuring consistent yield and quality .

Chemical Reactions Analysis

Types of Reactions

Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water (for hydrolysis), ATP (for phosphorylation), and specific enzymes such as kinases and phosphatases. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products Formed

The major products formed from these reactions include guanosine monophosphate, guanosine diphosphate, and inorganic phosphate. These products play essential roles in various metabolic pathways .

Mechanism of Action

The mechanism of action of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) involves its role as a signaling molecule. It interacts with specific molecular targets, such as guanine nucleotide-binding proteins (G-proteins), to regulate various cellular processes. The compound can activate or inhibit these proteins, leading to changes in cellular activities such as gene expression, metabolism, and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is unique due to its dual phosphorylation, which allows it to participate in more complex signaling pathways compared to its simpler counterparts. This dual phosphorylation also enhances its stability and interaction with specific enzymes and proteins .

Properties

Molecular Formula

C10H17N5O17P4

Molecular Weight

603.16 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-hydroxy-3-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,11,14,17)(H2,18,19,20)(H2,21,22,23)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

KNQCDPWYDCKRGP-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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